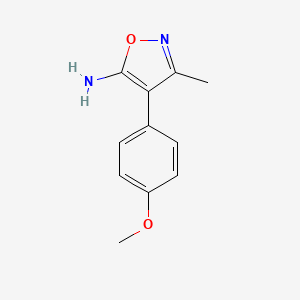
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
概要
説明
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
準備方法
The synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine typically involves multi-step organic reactions. One common method starts with the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 4-(4-methoxyphenyl)-3-methylisoxazole. Finally, the isoxazole derivative is aminated using ammonia or an amine source to produce this compound .
化学反応の分析
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoxazole derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide, yielding substituted derivatives
科学的研究の応用
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent targeting specific enzymes and receptors.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of lipoxygenases, which are involved in the metabolism of fatty acids and play a role in inflammation and cancer .
類似化合物との比較
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can be compared with other similar compounds such as:
5-(4-Methoxyphenyl)-1H-indoles: These compounds also contain a methoxyphenyl group and exhibit similar biological activities but differ in their core structure.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds share the methoxyphenyl group and have been studied for their inhibitory effects on enzymes like lipoxygenases.
生物活性
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, a compound with the CAS number 166964-11-0, belongs to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive review of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an isoxazole ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.
Anticancer Properties
Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds showed promising results in inhibiting the growth of lung cancer cells (A549) and other cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of microtubule assembly, making these compounds potential candidates for cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | Not specified | Induces apoptosis, microtubule disruption |
| Doxorubicin | A549 | 0.5 | DNA intercalation |
Antimicrobial Activity
Compounds similar to this compound have shown antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacteria and fungi, potentially through mechanisms involving disruption of microbial cell walls or interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence that isoxazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. However, further research is necessary to elucidate these effects fully.
The biological activities of this compound are likely attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase and acetylcholinesterase.
- Receptor Modulation : Interaction with specific receptors involved in cancer signaling pathways.
- Oxidative Stress Reduction : Acting as antioxidants to reduce cellular damage.
Case Studies
- Anticancer Evaluation :
- Antimicrobial Testing :
特性
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNWFLUOHWKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















